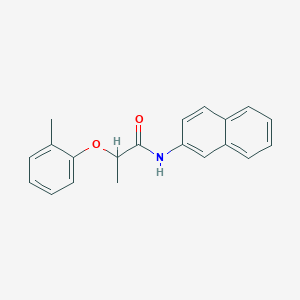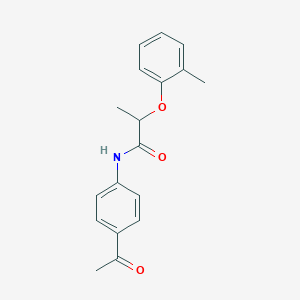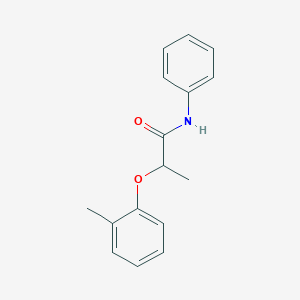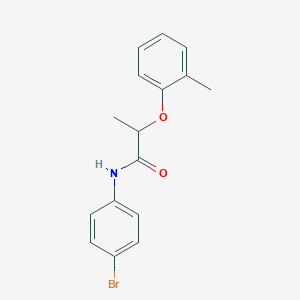
N-(3-methylphenyl)-4-(pentanoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-4-(pentanoylamino)benzamide, also known as MPB or N-(3-methylphenyl)-4-(pentanoylamino)benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
作用機序
The mechanism of action of N-(3-methylphenyl)-4-(pentanoylamino)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. N-(3-methylphenyl)-4-(pentanoylamino)benzamide has also been found to activate certain signaling pathways in cells, leading to a reduction in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been found to have several biochemical and physiological effects. In cancer cells, N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell growth. N-(3-methylphenyl)-4-(pentanoylamino)benzamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the primary advantages of using N-(3-methylphenyl)-4-(pentanoylamino)benzamide in laboratory experiments is its relatively low cost and easy synthesis method. N-(3-methylphenyl)-4-(pentanoylamino)benzamide has also been found to have a high degree of stability, making it a reliable compound for use in experiments. However, one of the limitations of using N-(3-methylphenyl)-4-(pentanoylamino)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-(3-methylphenyl)-4-(pentanoylamino)benzamide. One area of interest is its potential use in combination with other compounds for the treatment of cancer and other diseases. N-(3-methylphenyl)-4-(pentanoylamino)benzamide has also been found to have potential as a drug delivery system, with the ability to target specific cells and tissues. Further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-4-(pentanoylamino)benzamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-(3-methylphenyl)-4-(pentanoylamino)benzamide is a chemical compound with significant potential for use in various fields of scientific research. Its easy synthesis method, stability, and potential applications in cancer research, inflammation, diabetes, and neurodegenerative diseases make it a promising compound for future research. While there are limitations to using N-(3-methylphenyl)-4-(pentanoylamino)benzamide in laboratory experiments, its potential benefits make it a worthwhile area of study for researchers.
合成法
N-(3-methylphenyl)-4-(pentanoylamino)benzamide is synthesized through the reaction of 3-methylbenzoic acid with pentanoyl chloride in the presence of sodium hydroxide. The resulting product is then treated with ammonia to obtain N-(3-methylphenyl)-4-(pentanoylamino)benzamide. The synthesis method is relatively simple and cost-effective, making it a popular method for producing N-(3-methylphenyl)-4-(pentanoylamino)benzamide in the laboratory.
科学的研究の応用
N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been widely studied for its potential use in various fields of scientific research. One of its primary applications is in cancer research, where it has been found to inhibit the growth of cancer cells. N-(3-methylphenyl)-4-(pentanoylamino)benzamide has also been studied for its potential use in treating inflammation, diabetes, and neurodegenerative diseases.
特性
製品名 |
N-(3-methylphenyl)-4-(pentanoylamino)benzamide |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
N-(3-methylphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-8-18(22)20-16-11-9-15(10-12-16)19(23)21-17-7-5-6-14(2)13-17/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
VEMYAKAAROZMSI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
正規SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



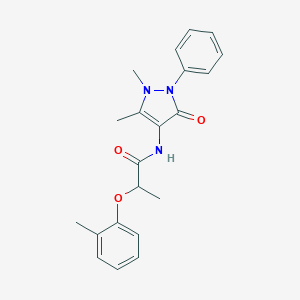
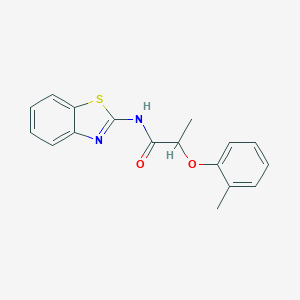
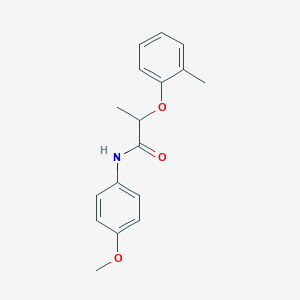
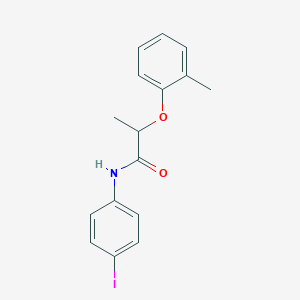
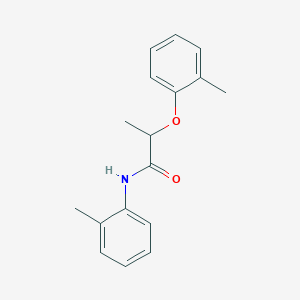
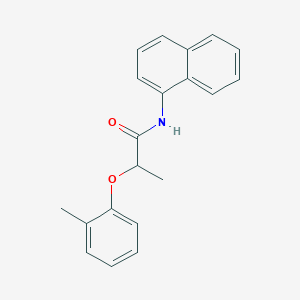
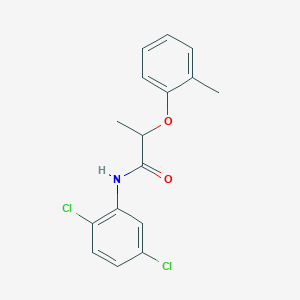
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310042.png)
![2-(2-methylphenoxy)-N-(4-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310044.png)
